molecular formula C9H15F3N2O2 B2718666 [4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid CAS No. 1191255-59-0

[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid

Cat. No.: B2718666
CAS No.: 1191255-59-0
M. Wt: 240.226
InChI Key: QMFUPKQGDFSOOM-UHFFFAOYSA-N
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Description

[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid: is a chemical compound with the molecular formula C10H17F3N2O2 and a molecular weight of 254.25 g/mol This compound features a piperazine ring substituted with a trifluoropropyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with piperazine and 3,3,3-trifluoropropyl bromide.

    Reaction Conditions: The piperazine is reacted with 3,3,3-trifluoropropyl bromide in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like acetonitrile or dimethylformamide (DMF).

    Formation of Intermediate: This reaction forms an intermediate, 4-(3,3,3-trifluoropropyl)piperazine.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.

    Pathways Involved: It may influence pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid is unique due to its specific trifluoropropyl substitution, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O2/c10-9(11,12)1-2-13-3-5-14(6-4-13)7-8(15)16/h1-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFUPKQGDFSOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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